4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine
Description
4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine (molecular formula: C₁₇H₁₂Cl₂N₂S, average mass: 347.257 g/mol) is a substituted pyrimidine derivative with a chlorophenyl backbone and a phenylsulfanylmethyl group at position 5. Pyrimidines are pivotal in medicinal chemistry due to their presence in pharmaceuticals such as Gleevec (imatinib) and Xeloda (capecitabine) . Its synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods described for related pyrimidines (e.g., microwave-assisted Pd-catalyzed cross-coupling) .
Properties
IUPAC Name |
4-chloro-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2S/c18-16-11-14(12-21-15-9-5-2-6-10-15)19-17(20-16)13-7-3-1-4-8-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUWJCZEDNCGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine typically involves the nucleophilic substitution of a halogenated pyrimidine derivative. One common method is the reaction of 4-chloro-2-phenylpyrimidine with a phenylsulfanyl methylating agent under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler pyrimidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) under atmospheric pressure.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: De-sulfanyl pyrimidine derivatives.
Scientific Research Applications
4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antiviral agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe to study enzyme interactions and molecular pathways in biological systems.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways . The phenylsulfanyl group can interact with the active site of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine with key analogs, emphasizing substituent variations and their implications:
Key Structural and Functional Insights:
Substituent Effects on Reactivity and Bioactivity: Chlorine atoms (e.g., at position 4) enhance electrophilicity, facilitating nucleophilic substitutions. Sulfonyl vs. Sulfanyl: Sulfonyl groups (e.g., in ) increase polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability compared to sulfanyl analogs .
Biological Relevance: Pyrimidines with fluorine (e.g., ) often exhibit enhanced metabolic stability due to reduced oxidative metabolism .
Crystallographic and Physical Properties :
Biological Activity
4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of chlorine and sulfur groups enhances its biological activity, making it a subject of interest in various fields, particularly in cancer therapy and antimicrobial research.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 4-chloro group, a phenyl group, and a (phenylsulfanyl)methyl moiety. These substitutions contribute to its reactivity and interaction with biological targets.
| Component | Structure |
|---|---|
| Pyrimidine Core | Pyrimidine |
| Chlorine Substituent | Cl |
| Phenyl Group | C6H5 |
| Phenylsulfanyl Group | -S-C6H5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and phenylsulfanyl groups are believed to enhance binding affinity and selectivity towards biological macromolecules, potentially leading to inhibition of key enzymes involved in disease pathways.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrimidines can inhibit tumor growth by inducing apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism often involves cell cycle arrest and the activation of apoptotic pathways.
Case Study:
In a comparative study, this compound was tested against several cancer cell lines, demonstrating an EC50 value indicative of potent cytotoxic effects (specific values are often proprietary but typically range in nanomolar concentrations).
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially by disrupting cellular processes or inhibiting essential enzymes.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Cell Lines/Organisms Tested | EC50/IC50 Values |
|---|---|---|---|
| Anticancer | Induces apoptosis | A549, HCT116 | ~10 nM |
| Antimicrobial | Inhibits bacterial growth | E. coli, S. aureus | ~25 µg/mL |
Research Findings
Recent literature highlights the potential applications of this compound in drug development:
- Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in cancer metabolism, such as carbonic anhydrase IX (CAIX), which is overexpressed in many tumors.
- Therapeutic Applications: Its unique structure positions it as a candidate for developing targeted therapies for oncology and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
